molecular formula C19H17FN2O3 B11189124 Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11189124
M. Wt: 340.3 g/mol
InChI Key: XOBGYIJHEGJLEU-UHFFFAOYSA-N
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Description

Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a 1,6-naphthyridine core substituted with a methyl ester at position 3, a methyl group at position 2, and a 1-(4-fluorophenyl)ethyl moiety at position 6.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C19H17FN2O3/c1-11-15(19(24)25-3)10-16-17(21-11)8-9-22(18(16)23)12(2)13-4-6-14(20)7-5-13/h4-10,12H,1-3H3

InChI Key

XOBGYIJHEGJLEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C(C)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroacetophenone with 2-methyl-3-oxo-1,6-naphthyridine-5-carboxylic acid under acidic conditions. The reaction is followed by esterification using methanol and a suitable catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Position 6 Substituent Molecular Formula Key Differences/Effects Reference
Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (Target) 1-(4-fluorophenyl)ethyl C₁₉H₁₇FN₂O₃ Reference compound; 4-fluorophenyl enhances electronic withdrawal and metabolic stability.
Ethyl 6-o-aminophenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate o-aminophenyl C₁₈H₁₇N₃O₃ Amino group introduces hydrogen-bonding potential but may reduce stability.
Ethyl 7-benzylseleno-8-cyano-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate benzylseleno and cyano groups C₂₁H₁₈N₂O₃Se Selenium and cyano groups increase molecular weight and alter redox properties.
4-Phenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester Phenyl at position 4 (not position 6) C₁₈H₁₆N₂O₃ Substituent position shift alters π-π stacking and steric interactions.
Methyl 6-(3-fluorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 3-fluorophenyl C₁₇H₁₃FN₂O₃ Fluorine at meta position vs. para; affects dipole moments and crystallinity.
Methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate 3-(trifluoromethoxy)phenyl C₁₈H₁₃F₃N₂O₄ Trifluoromethoxy group increases lipophilicity and electron-withdrawing effects.
Ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate No substituent at position 6 C₁₂H₁₂N₂O₃ Simplest analog; lack of substituent reduces steric hindrance and binding specificity.

Substituent Effects on Physicochemical Properties

  • Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, enhancing stability against oxidative degradation compared to non-fluorinated analogs (e.g., phenyl or benzyl groups) .
  • Steric Effects : The 1-(4-fluorophenyl)ethyl group introduces bulkiness at position 6, which may hinder rotational freedom and influence crystal packing . In contrast, the smaller 3-fluorophenyl group in allows tighter molecular stacking.
  • Hydrogen Bonding: Analogs with amino () or hydroxyethyl groups () exhibit hydrogen-bonding capacity, which is absent in the target compound but critical for interactions in biological systems.

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C18H20FN3O3
  • Molecular Weight : 345.37 g/mol
  • CAS Number : [not provided in the sources]

The structure features a naphthyridine core substituted with a fluorophenyl group, which is thought to contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various naphthyridine derivatives. For instance, compounds structurally similar to methyl naphthyridines have shown significant activity against a range of bacterial strains. The presence of the fluorophenyl moiety enhances lipophilicity, potentially improving membrane permeability and antibacterial efficacy.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
Methyl naphthyridine derivative 10.5Staphylococcus aureus
Methyl naphthyridine derivative 21.0Escherichia coli
Methyl 6-[1-(4-fluorophenyl)ethyl]-2-methyl-5-oxo...TBDTBD

Anticancer Potential

The anticancer properties of naphthyridines have been explored in various studies, with some derivatives demonstrating cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Naphthyridine Derivative in Cancer Therapy

In a study by Chen et al. (2014), a related naphthyridine compound was evaluated for its cytotoxic effects on breast cancer cells. The results indicated that treatment with this compound resulted in:

  • Inhibition of cell growth by over 70% at concentrations above 10 µM.
  • Induction of apoptosis , as evidenced by increased caspase-3 activity.

The biological activity of methyl naphthyridines may be attributed to their ability to interact with specific biological targets:

  • Topoisomerase Inhibition : Some naphthyridine derivatives have been shown to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription.
  • Antioxidant Activity : The compounds may exhibit antioxidant properties, reducing oxidative stress in cells and contributing to their protective effects.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of methyl naphthyridines is crucial for evaluating their therapeutic potential. Key factors include:

  • Absorption : Lipophilic compounds typically show better absorption.
  • Metabolism : The presence of the fluorine atom may influence metabolic pathways.
  • Toxicity Profile : Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicity evaluations are necessary.

Q & A

Q. How to integrate this compound into interdisciplinary studies (e.g., materials science or environmental chemistry)?

  • Methodological Answer : For materials science, explore its use as a ligand for metal-organic frameworks (MOFs) via coordination chemistry (Cu²⁺ or Zn²⁺ nodes). In environmental studies, assess biodegradation pathways using LC-MS/MS and microbial consortia from soil/water samples. Collaborate with chemical engineers for process simulations (Aspen Plus) .

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